molecular formula C24H40O4 B192624 URSODEOXYCHOLIC ACID CAS No. 128-13-2

URSODEOXYCHOLIC ACID

Cat. No.: B192624
CAS No.: 128-13-2
M. Wt: 392.6 g/mol
InChI Key: RUDATBOHQWOJDD-UZVSRGJWSA-N
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Description

Ursodiol, also known as ursodeoxycholic acid, is a naturally occurring bile acid found in small quantities in human bile. It is primarily used to treat gallstones and certain liver diseases, such as primary biliary cholangitis. Ursodiol works by decreasing the production of cholesterol and dissolving cholesterol in bile, which helps prevent the formation of gallstones .

Biochemical Analysis

Biochemical Properties

Ursodiol interacts with various enzymes, proteins, and other biomolecules. It modifies the constituents of the bile acid pool, stimulates hepatobiliary secretion, exerts cytoprotective effects, inhibits bile acid absorption by cholangiocytes, and exerts immunomodulatory action . These interactions contribute to its therapeutic effects in treating liver diseases.

Cellular Effects

Ursodiol has significant effects on various types of cells and cellular processes. It influences cell function by reducing the cholesterol saturation of bile, leading to the gradual dissolution of cholesterol-rich gallstones . It also has hepatoprotectant and anticholestatic properties, which help in alleviating hepatic inflammation .

Molecular Mechanism

Ursodiol exerts its effects at the molecular level through several mechanisms. It replaces the hydrophobic or more toxic bile acids from the bile acid pool . It also suppresses hepatic synthesis and secretion of cholesterol and decreases intestinal absorption of cholesterol .

Temporal Effects in Laboratory Settings

The effects of Ursodiol change over time in laboratory settings. A study showed that a patient with primary biliary cholangitis (PBC) developed an immediate hypersensitivity reaction to Ursodiol. After switching to a second-line treatment, her PBC continued to progress. She then completed a novel 12-step desensitization protocol to oral Ursodiol .

Dosage Effects in Animal Models

In small animals, Ursodiol may be useful in the treatment of cholesterol-containing gallstones, idiopathic hepatic lipidosis, and chronic active hepatitis. The dosage in dogs and cats is 15 mg/kg, PO, every 24 hours .

Metabolic Pathways

Ursodiol is involved in various metabolic pathways. It is a key determinant in maintaining the dynamic communication between the host and gut microbiota . It also improves the amino acid metabolism dysfunction, a unique mechanism of Ursodiol in relieving hepatic steatosis .

Transport and Distribution

Ursodiol is transported and distributed within cells and tissues. It increases bile flow and decreases the hepatotoxic effect of bile salts by decreasing their detergent action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ursodiol can be synthesized through the epimerization of chenodeoxycholic acid. The process involves the conversion of chenodeoxycholic acid to ursodiol using a base-catalyzed reaction. The reaction typically employs sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out at elevated temperatures .

Industrial Production Methods: Industrial production of ursodiol involves the extraction of bile acids from animal sources, followed by chemical modification to produce ursodiol. The process includes purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Ursodiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and therapeutic effects.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated bile acids, which play a role in its therapeutic effects .

Scientific Research Applications

Ursodiol has a wide range of scientific research applications:

Mechanism of Action

Ursodiol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness of Ursodiol: Ursodiol is unique due to its hydrophilic nature, which makes it less toxic compared to other bile acids. Its ability to dissolve cholesterol gallstones and its hepatoprotective effects make it a valuable therapeutic agent .

Properties

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-UZVSRGJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023731
Record name Ursodeoxycholic acid
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Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000946
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

0.02 mg/mL
Record name Ursodeoxycholic acid
Source DrugBank
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Record name Ursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000946
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ursodeoxycholic acid reduces elevated liver enzyme levels by facilitating bile flow through the liver and protecting liver cells. The main mechanism if anticholelithic. Although the exact process of ursodiol's anticholelithic action is not completely understood, it is thought that the drug is concentrated in bile and decreases biliary cholesterol by suppressing hepatic synthesis and secretion of cholesterol and by inhibiting its intestinal absorption. The reduced cholesterol saturation permits the gradual solubilization of cholesterol from gallstones, resulting in their eventual dissolution.
Record name Ursodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01586
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CAS No.

128-13-2
Record name Ursodeoxycholic acid
Source CAS Common Chemistry
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Record name Ursodiol [USAN:USP]
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Record name Ursodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01586
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Record name Ursodeoxycholic acid
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Record name Ursodeoxycholic acid
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Record name URSODIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724L30Y2QR
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Record name Ursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000946
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203 °C
Record name Ursodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000946
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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